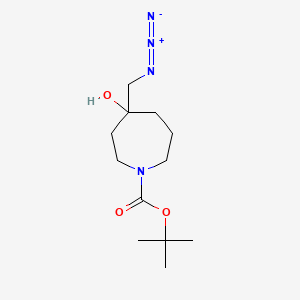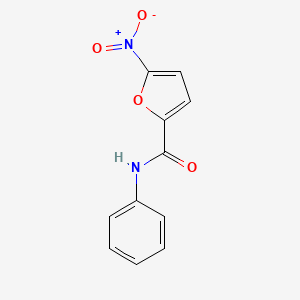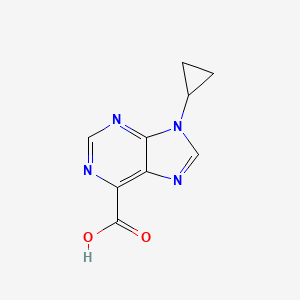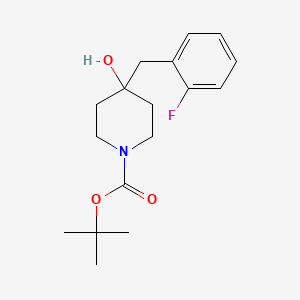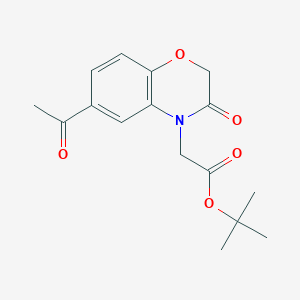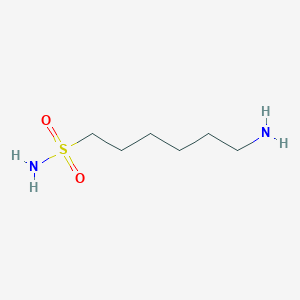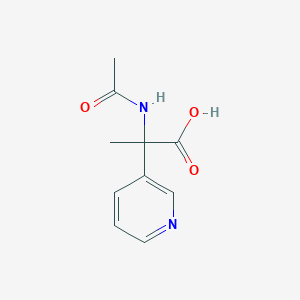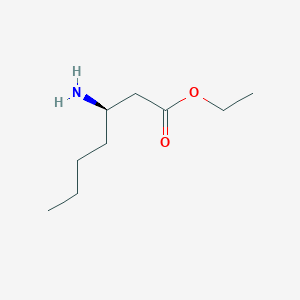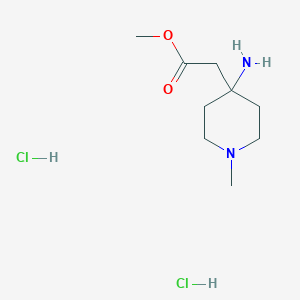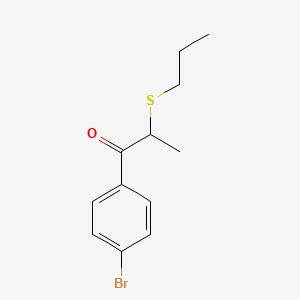
5-(2-Cyanoethyl)-2-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Cyanoethyl)-2-fluorobenzonitrile is an organic compound with the molecular formula C10H7FN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a cyanoethyl group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyanoethyl)-2-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the cyanoethyl group is introduced to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Cyanoethyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in various substituted benzonitriles.
Wissenschaftliche Forschungsanwendungen
5-(2-Cyanoethyl)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be utilized in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 5-(2-Cyanoethyl)-2-fluorobenzonitrile exerts its effects depends on the specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. The molecular targets and pathways involved are determined by the nature of the reaction and the desired outcome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorobenzonitrile: Lacks the cyanoethyl group, making it less versatile in certain synthetic applications.
5-(2-Cyanoethyl)benzonitrile: Lacks the fluorine atom, which can influence the reactivity and properties of the compound.
2-Cyanoethylbenzene: Lacks both the nitrile and fluorine functionalities, limiting its use in specific reactions.
Uniqueness
5-(2-Cyanoethyl)-2-fluorobenzonitrile is unique due to the presence of both the cyanoethyl and fluoro groups, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C10H7FN2 |
|---|---|
Molekulargewicht |
174.17 g/mol |
IUPAC-Name |
5-(2-cyanoethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C10H7FN2/c11-10-4-3-8(2-1-5-12)6-9(10)7-13/h3-4,6H,1-2H2 |
InChI-Schlüssel |
OZHOLHVVIUSYAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCC#N)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


